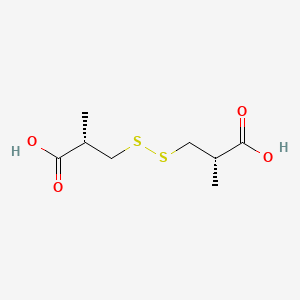![molecular formula C31H46N2O6 B1587273 1,5-Dioxospiro[5.5]undeca-8,10-dieno-3,3-dicarboxilato de bis(2,2,6,6-tetrametilpiperidin-4-ilo) CAS No. 74113-77-2](/img/new.no-structure.jpg)
1,5-Dioxospiro[5.5]undeca-8,10-dieno-3,3-dicarboxilato de bis(2,2,6,6-tetrametilpiperidin-4-ilo)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is a complex organic compound known for its unique chemical structure and diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula and intricate arrangement of atoms, which contribute to its distinct properties and functionalities.
Aplicaciones Científicas De Investigación
Chemistry: In the field of chemistry, Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is utilized as a stabilizer and antioxidant in polymer formulations. Its ability to inhibit polymer degradation makes it valuable in the production of durable plastic materials.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its effects on cellular processes.
Medicine: The medical applications of this compound include its use as a therapeutic agent in drug formulations. Its antioxidant properties are leveraged to develop treatments for oxidative stress-related conditions, such as neurodegenerative diseases and inflammation.
Industry: Industrially, Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is employed in the manufacturing of UV stabilizers, plastic additives, and radiation cross-linking agents. Its ability to enhance the stability and longevity of materials makes it indispensable in various industrial applications.
Mecanismo De Acción
Target of Action
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is primarily targeted towards the development of conductive polymers . It is used in organic electronics due to its electrochemical properties .
Mode of Action
The compound interacts with its targets by being incorporated into the polymer structure . This is a significant challenge due to the low thermal stability and chemical lability of the TEMPO moieties in the compound . The compound can be implemented into a conductive polymer structure .
Biochemical Pathways
The compound affects the redox pathways involved in the construction of organic radical batteries . The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of such conductive polymers .
Pharmacokinetics
The ADME properties of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5The compound’s solubility in various solvents such as acetone, ethyl acetate, methanol, chloroform, and methylene chloride has been reported , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate’s action result in the formation of conductive polymers with high redox potential and theoretical specific capacity .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, the compound has a melting point of 82-85 °C and shows a loss of 0.7 wt. % volatility at 150-175°C . These properties can affect the compound’s stability and efficacy in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate typically involves multi-step organic reactions. The starting materials are often derived from piperidine derivatives and dienes, which undergo controlled reactions under specific conditions to form the desired compound. Key reaction conditions include the use of catalysts, temperature control, and precise stoichiometric ratios to ensure the formation of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced chemical reactors and continuous flow processes are employed to optimize yield and purity. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are facilitated by the use of strong bases or nucleophiles.
Major Products Formed: The reactions involving this compound can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Comparación Con Compuestos Similares
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate:
Bis(2-ethylhexyl) sebacate: A plasticizer with similar applications in the polymer industry.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A nitroxyl radical used as an antioxidant.
Uniqueness: Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate stands out due to its specific chemical structure, which imparts unique properties such as enhanced thermal stability and superior antioxidant activity compared to its counterparts.
Propiedades
Número CAS |
74113-77-2 |
|---|---|
Fórmula molecular |
C31H46N2O6 |
Peso molecular |
542.7 g/mol |
Nombre IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
Clave InChI |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
SMILES canónico |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
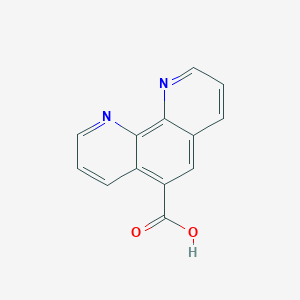
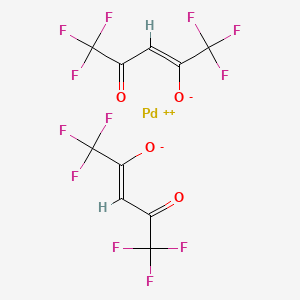
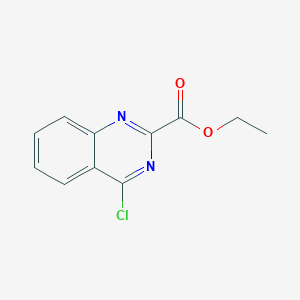
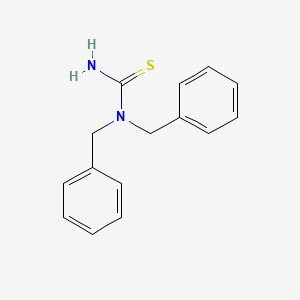
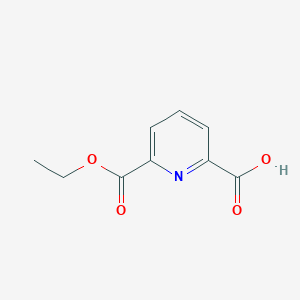
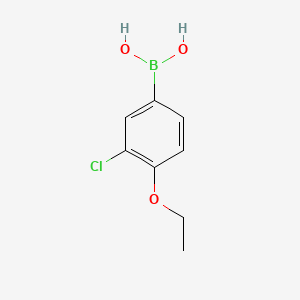


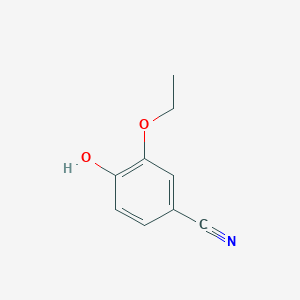

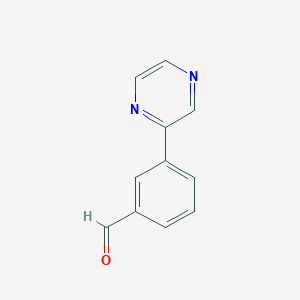
![1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone](/img/structure/B1587212.png)
